

# Technical Support Center: Troubleshooting Polysomnography Artifacts

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## Compound of Interest

Compound Name: Apnea

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This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering artifacts in their polysomnography (PSG) recordings. The information is presented in a direct question-and-answer format to address specific issues.

## Frequently Asked Questions (FAQs)

Q1: What are the most common types of artifacts in polysomnography recordings?

A: Polysomnography recordings are susceptible to a variety of artifacts, which can be broadly categorized as physiological (originating from the patient) and non-physiological (originating from equipment or the environment).[1] Common physiological artifacts include those from muscle activity (EMG), eye movements (EOG), and cardiac signals (ECG). Non-physiological artifacts frequently encountered are 60 Hz noise from electrical interference, electrode popping, and movement artifacts.[1]

Q2: How can I differentiate between physiological and non-physiological artifacts?

A: Physiological artifacts are signals from other body systems that obscure the desired signal, while non-physiological artifacts are unwanted electrical signals from the environment.[1] For example, ECG artifact on an EEG channel will correlate with the QRS complex of the ECG channel.[1] Muscle artifact will appear as high-frequency, short-duration bursts of activity. In contrast, 60 Hz artifact presents as a thick, uniform band of high-frequency activity across multiple channels and is not related to any physiological event.[2]

Q3: What is the acceptable impedance for PSG electrodes?

A: To ensure optimal signal quality, electrode impedances should be low and relatively equal.[3] For EEG and EOG electrodes, the standard upper limit for impedance is 5 kΩ.[3][4][5] For EMG electrodes, the maximum acceptable impedance is 10 kΩ.[3][6]

Q4: Can patient-related factors like sweat affect the recording quality?

A: Yes, patient sweat can introduce a low-frequency swaying artifact in the baseline of the affected channels.[7] This is a common issue, particularly in patients with obstructive sleep **apnea** who may sweat profusely. Maintaining a cool room temperature can help mitigate this artifact.[7]

Q5: What is the "L.A.C.E.S." approach to troubleshooting artifacts?

A: "L.A.C.E.S." is a systematic approach to identifying the source of an artifact. It stands for:

- Location: Check that the electrode or sensor is placed correctly.
- Application: Ensure the electrode has good contact with the skin and the site was prepped properly.
- Connection: Verify that all connections are secure, from the electrode to the headbox and to the amplifier.
- Equipment: Inspect wires for breaks or kinks and ensure the equipment is functioning correctly.
- Settings: Confirm that the filter and sensitivity settings are appropriate for the signal being recorded.[1]

## Troubleshooting Guides

### Issue 1: 60 Hz Electrical Noise Obscuring Signals

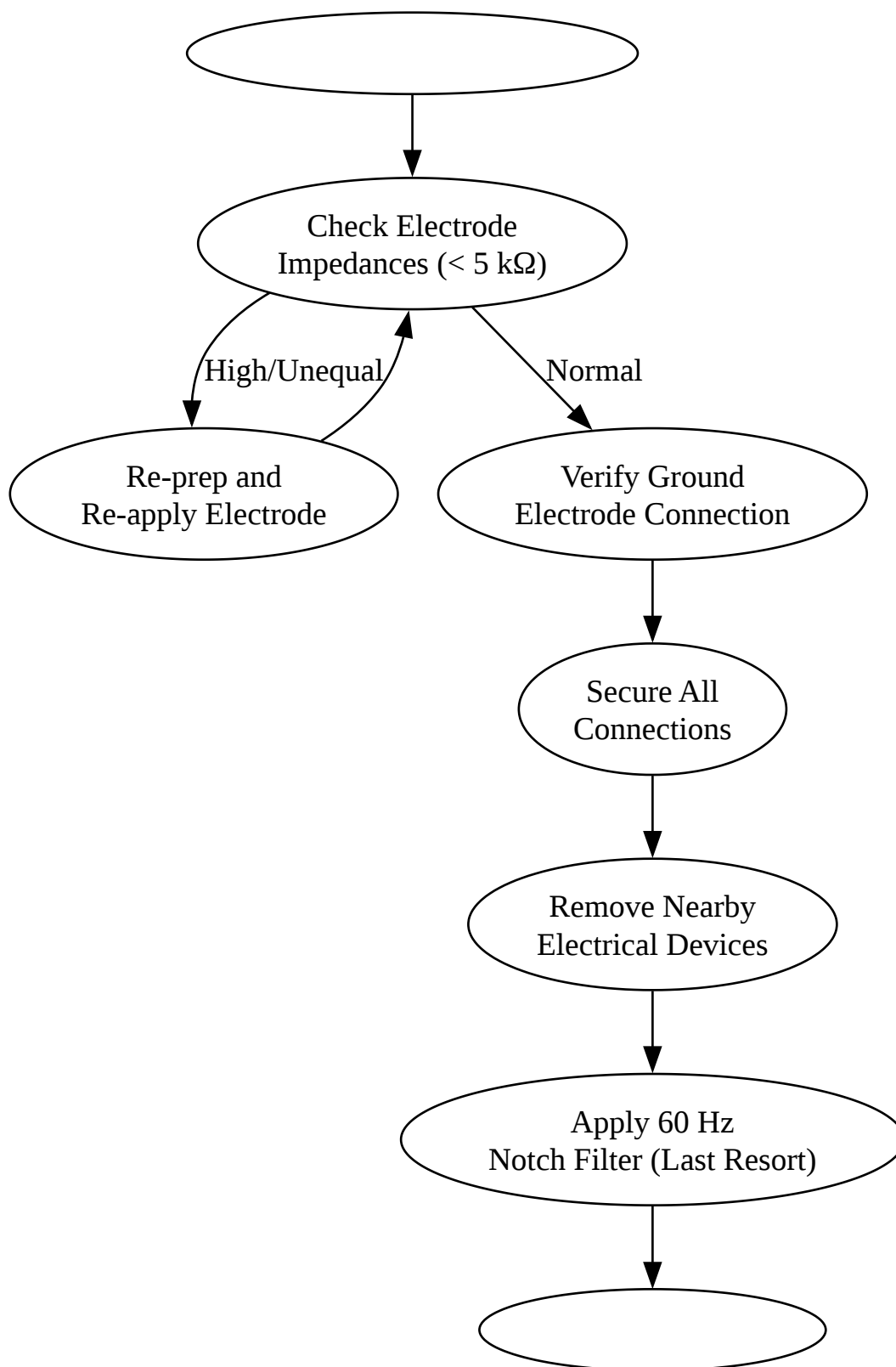
Q: My recording is contaminated with a thick, dark, high-frequency signal across multiple channels. How do I resolve this?

A: This is likely 60 Hz artifact, which is interference from electrical power lines and nearby equipment.[2][8]

#### Experimental Protocol: Mitigation of 60 Hz Artifact

- Identify the Source:
  - Check for any electrical devices near the patient or recording equipment (e.g., mobile phones, fans, TVs).[9] Move these devices as far away as possible.
  - Ensure that recording equipment power cables are not running parallel to electrode wires.
- Check Electrode Impedance:
  - Measure the impedance of all electrodes. High or unequal impedances can increase susceptibility to 60 Hz noise.[7]
  - The standard for EEG and EOG electrode impedance is less than 5 k $\Omega$ . [3]
  - If impedance is high, re-prepare the skin and re-apply the electrode.
- Verify Grounding:
  - Ensure the patient is properly grounded. A loose or poorly connected ground electrode is a common cause of widespread 60 Hz artifact.
- Secure Electrode Connections:
  - Check all electrode and lead wire connections to the headbox and amplifier to ensure they are secure.
- Utilize Notch Filter (with caution):
  - Most PSG systems have a 60 Hz notch filter that can be applied to remove this specific frequency.
  - However, the use of a notch filter should be a last resort as it can also filter out important physiological signals, particularly in the EMG channels.[3] The American Academy of

Sleep Medicine (AASM) recommends against the routine use of 60 Hz notch filters.[3]



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## ECG Artifact Generation Pathway

## Issue 3: High-Frequency Noise in EMG Channels

Q: My EMG channels show excessive high-frequency noise, making it difficult to assess muscle tone. What are the likely causes and solutions?

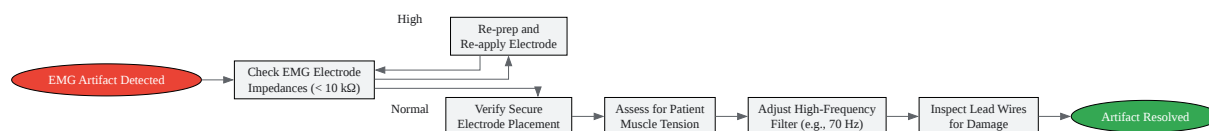
A: High-frequency noise in EMG channels can be due to a variety of factors, including poor electrode contact, external electrical interference, or patient-related factors like muscle tension.

### Experimental Protocol: Troubleshooting EMG Artifact

- Check Electrode Impedance:
  - Ensure the impedance of the EMG electrodes is below 10 kΩ. High impedance can amplify noise.
  - If impedance is high, re-prepare the skin by cleaning and lightly abrading the area, then re-apply the electrodes.
- Secure Electrode Placement:
  - Verify that the electrodes are placed securely over the target muscle and have not become loose.
  - Ensure there is sufficient conductive paste or gel under the electrode.
- Assess for Patient Muscle Tension:
  - Observe the patient for signs of muscle tension (e.g., jaw clenching for submental EMG).  
[5] \* If the patient is awake, ask them to relax the affected muscle.
- Adjust Filter Settings:
  - The recommended AASM filter settings for EMG are a low-frequency filter of 10 Hz and a high-frequency filter of 100 Hz. \* Slightly lowering the high-frequency filter (e.g., to 70 Hz) can sometimes reduce noise without significantly affecting the desired signal.
- Inspect Lead Wires:

- Examine the EMG lead wires for any signs of damage or breakage, which can introduce noise.

### Logical Troubleshooting Workflow for EMG Artifact



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### Troubleshooting EMG Artifact

## Data Presentation

Artifact Type	Common Frequency Range	Typical Amplitude	Appearance	Affected Channels
60 Hz Noise	50-60 Hz	Variable, can be high	Thick, dark, uniform high-frequency band	All AC channels
ECG Artifact	Corresponds to heart rate	Variable, can be >50 $\mu$ V	Rhythmic, sharp spikes	EEG, EOG, EMG
Muscle (EMG) Artifact	>30 Hz	High (>100 $\mu$ V)	Short bursts of high-frequency activity	EEG, EOG, EMG
Sweat Artifact	<1 Hz	Variable	Slow, rolling baseline sway	EEG, EOG
Electrode Pop	N/A	Very high, abrupt	Sudden, large deflection followed by signal loss	Single channel
Movement Artifact	Variable	Very high	Large, irregular deflections obscuring all signals	Multiple channels

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